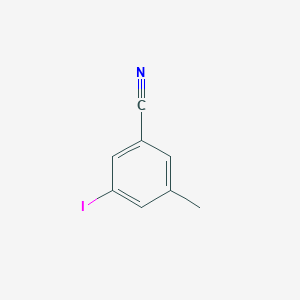

3-Iodo-5-methylbenzonitrile

Description

3-Iodo-5-methylbenzonitrile (CAS: 52107-71-8) is an aromatic nitrile derivative with a methyl group at the 5-position and an iodine atom at the 3-position of the benzene ring. Its molecular formula is C₈H₆IN, with a molecular weight of 243.05 g/mol. This compound is primarily utilized as a precursor in nucleophilic substitution reactions, particularly in radiopharmaceutical synthesis, where iodine's leaving-group propensity facilitates isotopic labeling (e.g., with fluorine-18 for positron emission tomography (PET) tracers) .

The synthesis of 3-iodo-5-methylbenzonitrile involves a halogen-exchange reaction starting from 3-bromo-5-methylbenzonitrile. This process employs nickel powder, potassium iodide (KI), and iodine (I₂) in refluxing dimethylformamide (DMF), yielding the iodo derivative in 37% yield . Characterization is typically performed via ¹H NMR, ¹³C NMR, and ESI mass spectroscopy .

Properties

IUPAC Name |

3-iodo-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVORLVXGVJQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744154 | |

| Record name | 3-Iodo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-71-8 | |

| Record name | 3-Iodo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Iodo-5-methylbenzonitrile (C8H6IN) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an iodine atom and a cyano group, is part of a broader class of nitriles that exhibit various pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that 3-iodo-5-methylbenzonitrile and its derivatives possess significant antimicrobial activity. For instance, a series of meta-halo-3-methylbenzonitrile derivatives, including those with iodine substitutions, were synthesized and tested for their reactivity towards aromatic nucleophilic substitution. The derivatives exhibited varying degrees of antibacterial activity against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of 3-iodo-5-methylbenzonitrile have also been explored. In a study involving the synthesis of hydrazone derivatives from benzonitrile compounds, it was found that certain derivatives exhibited notable anti-inflammatory effects. The presence of the iodo group in the structure was hypothesized to enhance these activities by modulating the interaction with biological targets involved in inflammatory pathways .

Analgesic Activity

Additionally, compounds derived from 3-iodo-5-methylbenzonitrile have shown analgesic properties. In vivo studies assessed the analgesic potential of synthesized derivatives, indicating that modifications to the chemical structure can lead to enhanced pain relief effects. The analgesic activity was attributed to the ability of these compounds to inhibit specific pain pathways, although further research is needed to elucidate the exact mechanisms involved .

Synthesis and Evaluation

A significant body of research has focused on the synthesis of various derivatives of 3-iodo-5-methylbenzonitrile. For example, Chamakuri et al. synthesized several hydrazone derivatives and evaluated their biological activities, including anti-inflammatory and analgesic effects. The study reported that specific compounds demonstrated higher efficacy compared to others, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Biological Activity Table

Here is a summary table comparing the biological activities of selected derivatives of 3-iodo-5-methylbenzonitrile:

| Compound | Antibacterial Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| 3-Iodo-5-methylbenzonitrile | Moderate | High | Moderate |

| 4a (hydrazone derivative) | High | Very High | High |

| 4d (hydrazone derivative) | Moderate | Moderate | Very High |

| 4e (hydrazone derivative) | High | Moderate | Moderate |

Note: The values are based on in vitro and in vivo studies conducted by various researchers .

The mechanisms underlying the biological activities of 3-iodo-5-methylbenzonitrile are still being investigated. Preliminary findings suggest that its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Similarly, its anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines or modulation of immune responses .

Comparison with Similar Compounds

Halogen-Substituted meta-Methylbenzonitriles

The reactivity and synthetic utility of 3-iodo-5-methylbenzonitrile are influenced by the halogen's electronic and steric effects. Below is a comparative analysis with its chloro-, bromo-, and fluoro-substituted analogs:

Key Findings :

- Reactivity in Fluorination : Iodine's large atomic radius and low electronegativity enhance its leaving-group ability compared to bromine or chlorine. This makes 3-iodo-5-methylbenzonitrile more efficient in microwave-assisted [¹⁸F]fluorination reactions for PET tracer synthesis .

- Synthetic Challenges : The 37% yield of the iodo derivative reflects steric hindrance and competing side reactions during halogen exchange. In contrast, bromo and chloro analogs are synthesized in higher yields via direct methods .

Positional Isomers

Structural isomers of 3-iodo-5-methylbenzonitrile exhibit distinct physicochemical properties due to variations in substituent positions:

Key Insight : The meta-substitution pattern in 3-iodo-5-methylbenzonitrile minimizes steric clash between the methyl and nitrile groups, enhancing its utility in cross-coupling reactions compared to ortho-substituted isomers .

Functional Group Variants

Replacing the nitrile group or modifying substituents significantly alters the compound’s properties:

Key Contrast : While 3-iodo-5-methylbenzoic acid (CAS: 52107-90-1) is more water-soluble, the nitrile group in 3-iodo-5-methylbenzonitrile provides better stability under harsh reaction conditions, such as high-temperature fluorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.